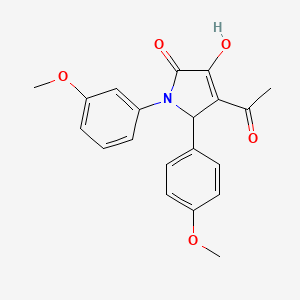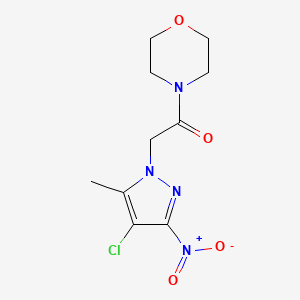![molecular formula C22H18N2 B4979303 3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine](/img/structure/B4979303.png)
3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by a fused ring structure that includes both a benzo[a]phenanthridine and a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with pyridine-3,4-diamine in the presence of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) can yield the desired compound . This method is advantageous as it avoids the use of toxic solvents and transition metals, aligning with green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar fused ring structure.
Quinoline: Shares the pyridine moiety and is known for its biological activities.
Phenanthridine: Similar in structure but lacks the pyridine ring.
Uniqueness
3-{1H,2H,3H,4H-Benzo[A]phenanthridin-5-YL}pyridine is unique due to its specific fused ring structure, which combines the properties of both benzo[a]phenanthridine and pyridine
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-2-8-17-15(6-1)11-12-20-21(17)18-9-3-4-10-19(18)22(24-20)16-7-5-13-23-14-16/h1-2,5-8,11-14H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJSMVAQXFDPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride](/img/structure/B4979228.png)

![N'-(4-CHLOROPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B4979262.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4979265.png)
![(3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4979270.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4979274.png)

![2-(benzylthio)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B4979289.png)

![[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B4979295.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)

![3-[1'-(4-methoxyphenyl)-1,4'-bipiperidin-4-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4979334.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)
